molecular formula C57H52N4ORu B6289176 Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) CAS No. 92669-43-7

Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II)

Cat. No.: B6289176
CAS No.: 92669-43-7
M. Wt: 910.1 g/mol
InChI Key: DBJPDELWNWMIRK-UHFFFAOYSA-N
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Description

Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) is a coordination compound that features a ruthenium metal center bound to a porphyrin ligand. The porphyrin ligand is substituted with four 2,4,6-trimethylphenyl groups, which enhance the compound’s stability and solubility. This compound is known for its vibrant red-orange color and is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) typically involves the reaction of the free base porphyrin with a ruthenium carbonyl precursor. One common method is to reflux the free base porphyrin with ruthenium(II) carbonyl chloride in a suitable solvent such as decalin. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically monitored by UV-Vis spectroscopy to ensure complete metallation of the porphyrin ligand .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. The final product is often purified by recrystallization or chromatography to remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states, often using oxidizing agents such as hydrogen peroxide or oxygen.

    Reduction: It can be reduced back to its original state using reducing agents like sodium borohydride.

    Substitution: Ligand substitution reactions can occur, where the carbonyl ligand is replaced by other ligands such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under controlled conditions.

    Reduction: Sodium borohydride or other reducing agents in an inert atmosphere.

    Substitution: Various ligands such as phosphines or amines in suitable solvents like dichloromethane or toluene.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes.

Scientific Research Applications

Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) has numerous applications in scientific research:

Mechanism of Action

The mechanism by which Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) exerts its effects involves coordination chemistry principles. The ruthenium center can coordinate with various ligands, facilitating catalytic reactions. In biological systems, the compound can interact with biomolecules such as DNA, leading to potential therapeutic effects. The porphyrin ligand plays a crucial role in stabilizing the ruthenium center and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Carbonyl[5,10,15,20-tetrakis(4-methoxyphenyl)-21H,23H-porphinato]ruthenium(II): Similar structure but with methoxy groups instead of trimethylphenyl groups.

    Carbonyl[5,10,15,20-tetrakis(4-carboxyphenyl)-21H,23H-porphinato]ruthenium(II): Contains carboxyphenyl groups, which can enhance water solubility and provide different reactivity.

Uniqueness

Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) is unique due to its specific substitution pattern with trimethylphenyl groups, which provide enhanced stability and solubility compared to other similar compounds. This makes it particularly useful in catalytic applications and scientific research.

Properties

IUPAC Name

carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H52N4.CO.Ru/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;1-2;/h13-28H,1-12H3;;/q-2;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJPDELWNWMIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[C-]#[O+].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H52N4ORu
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

910.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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